2,3-bisphosphonato-D-glycerate(5-)
Description
2,3-Bisphosphonato-D-glycerate(5-) is a phosphorylated metabolite involved in the pentose phosphate pathway (PPP), a critical metabolic route for nucleotide biosynthesis and redox homeostasis. Structurally, it contains two phosphonate groups (C-P bonds) at the 2- and 3-positions of the D-glycerate backbone, distinguishing it from phosphate esters like 2,3-bisphosphoglycerate (2,3-BPG). Its anionic charge state (5-) at physiological pH suggests strong interactions with cationic residues in enzymes or signaling proteins.
In ovarian follicle maturation, this metabolite is identified as a key player in oocyte competence acquisition, particularly in later follicle stages, where it contributes to metabolic coordination between cumulus cells and oocytes . Its role in the PPP highlights its importance in generating NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.
Properties
Molecular Formula |
C3H3O10P2-5 |
|---|---|
Molecular Weight |
261 g/mol |
IUPAC Name |
(2R)-2,3-diphosphonatooxypropanoate |
InChI |
InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/p-5/t2-/m1/s1 |
InChI Key |
XOHUEYCVLUUEJJ-UWTATZPHSA-I |
SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2,3-bisphosphonato-D-glycerate(5-), we compare its structural, functional, and metabolic properties with related compounds.
Table 1: Comparative Analysis of Key Metabolites
Key Findings:
Structural Distinctions: Unlike 2,3-BPG (phosphate esters), 2,3-bisphosphonato-D-glycerate(5-) features phosphonate groups, which resist enzymatic hydrolysis due to stable C-P bonds. This enhances its persistence in metabolic regulation . 6-Phospho-D-glucono-1,5-lactone, a cyclic phosphate ester, is structurally distinct but shares functional overlap in the PPP’s oxidative phase.
Functional Roles: 2,3-Bisphosphonato-D-glycerate(5-) is linked to oocyte competence, where it supports redox balance via NADPH production. This contrasts with 2,3-BPG, which modulates oxygen transport in erythrocytes. Both 2,3-bisphosphonato-D-glycerate(5-) and 6-phospho-D-glucono-1,5-lactone are critical in PPP but act at different stages: the latter initiates the oxidative phase, while the former may regulate flux through downstream steps .
Metabolic Pathways :
- In murine ovarian follicles, 2,3-bisphosphonato-D-glycerate(5-) activity correlates with fatty acid oxidation and cholesterol metabolism in cumulus cells, suggesting cross-talk between PPP and lipid metabolism .
- 2,3-BPG, by contrast, operates in glycolysis’s Rapoport-Luebering shunt, independent of PPP.
Enzyme Interactions: Phosphonate-containing compounds like 2,3-bisphosphonato-D-glycerate(5-) may inhibit phosphatases or kinases due to their non-hydrolyzable bonds, a property absent in phosphate esters like 2,3-BPG.
Research Implications and Limitations
While 2,3-bisphosphonato-D-glycerate(5-) is implicated in ovarian follicle maturation, its mechanistic details remain underexplored. Comparative studies with other phosphonates (e.g., etidronate) could reveal broader roles in cellular metabolism.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
